2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide
Description
This compound features a benzo[d][1,3]dioxol-5-yloxy group (a methylenedioxyphenyl ether), a propanamide linker, and a 3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl bicyclic heterocycle. The benzo[d][1,3]dioxol moiety is a common pharmacophore in medicinal chemistry, often associated with bioactivity due to its electron-rich aromatic system and metabolic stability . The cyclopenta[c]pyridazin core is a fused bicyclic system with a pyridazine ring, which may confer unique binding properties in biological targets.
Synthesis of related compounds (e.g., ) involves coupling benzo[d][1,3]dioxol-containing acids with amines using reagents like HATU and DIPEA, followed by HPLC purification for >95% purity.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-12(27-14-5-6-16-17(10-14)26-11-25-16)19(24)20-7-8-22-18(23)9-13-3-2-4-15(13)21-22/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYQAJURBYLDCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)C=C2CCCC2=N1)OC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reveals its complex structure, which includes a benzo[d][1,3]dioxole moiety that is often associated with bioactive compounds. Its molecular formula is with a molecular weight of approximately 342.38 g/mol. The presence of the benzo[d][1,3]dioxole group is significant as it has been linked to various pharmacological activities.
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit various mechanisms of action:
- Inhibition of Cell Proliferation : Studies have shown that related compounds can inhibit cell proliferation in cancer cell lines through apoptosis and cell cycle arrest mechanisms. For example, derivatives with similar structures demonstrated IC50 values ranging from 1.54 µM to 4.52 µM in different cancer cell lines such as HepG2 and HCT116 .
- EGFR Inhibition : The compound may act by inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Anticancer Efficacy
A significant aspect of the biological activity of this compound is its anticancer efficacy:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 2.38 | Apoptosis via EGFR inhibition |
| HCT116 | 1.54 | Cell cycle arrest |
| MCF7 | 4.52 | Induction of oxidative stress |
These results indicate that the compound exhibits potent anticancer activity across multiple cell lines while showing minimal cytotoxicity towards normal cells (IC50 > 150 µM) .
Case Studies
- Study on Thiourea Derivatives : A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and evaluated their anticancer activities. The results indicated significant potency against liver cancer cells (HepG2) with an IC50 value of 2.38 µM .
- Molecular Docking Studies : Molecular docking studies have suggested that these compounds can effectively bind to target proteins involved in cancer progression, enhancing their potential as therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
The following compounds share structural motifs with the target molecule:
Key Observations :
- The target compound’s cyclopenta[c]pyridazin core distinguishes it from imidazo-pyridine (–8) or pyrrolopyridine () analogs. Pyridazine’s two adjacent nitrogen atoms may enhance hydrogen-bonding capacity compared to pyridine derivatives.
- Amide linkers are common across analogs, but substituents (e.g., esters in –8) affect polarity and bioavailability.
- Benzo[d][1,3]dioxol is retained in and , suggesting its role in target engagement or metabolic stability.
Key Observations :
- The target compound’s synthesis emphasizes amide bond formation under mild conditions (HATU/DIPEA), whereas imidazo-pyridines require high-temperature cyclization .
- uses acid chlorides for hydrazide formation, a less selective method compared to HATU-mediated coupling.
Molecular Similarity Metrics
PubChem3D employs shape similarity (ST ≥ 0.8) and feature similarity (CT ≥ 0.5) to define molecular proximity . While specific scores for the target compound are unavailable, analogs with shared benzo[d][1,3]dioxol and amide groups likely exhibit high CT scores due to overlapping pharmacophoric features. Tanimoto coefficients () for binary fingerprints would highlight common substructures (e.g., benzo[d][1,3]dioxol, amide) but may underestimate 3D conformational similarities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
